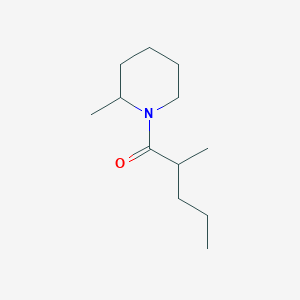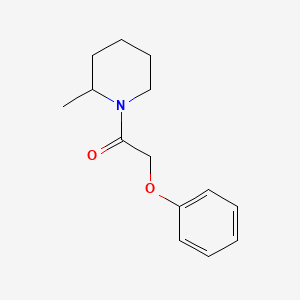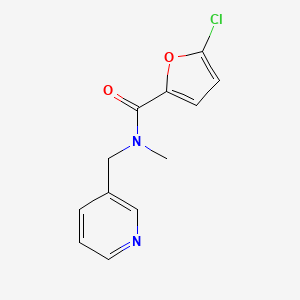
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, also known as MTZM, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MTZM has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and bacterial infection. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a range of biological processes. Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit low toxicity in normal cells and tissues, which makes it a safer alternative to some other anti-cancer and anti-inflammatory drugs. One limitation of using N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the identification of the specific enzymes and signaling pathways targeted by N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide, which could lead to the development of more targeted and effective therapies. Finally, further studies are needed to explore the potential applications of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide in other areas of medicine, such as infectious diseases and neurodegenerative disorders.
Synthesis Methods
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can be synthesized by reacting 2-amino-5-methylthiazole with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has been found to exhibit anti-bacterial activity against a range of gram-positive and gram-negative bacteria.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-7-6-10-8(15-7)11-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKXCHTQXOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)




